

# Application Note: Analytical Characterization of 3-Bromo-2-methoxy-5-methylphenol

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## Compound of Interest

Compound Name: *3-Bromo-2-methoxy-5-methylphenol*

CAS No.: *137639-64-6*

Cat. No.: *B6316677*

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## Introduction & Chemical Context

**3-Bromo-2-methoxy-5-methylphenol** (CAS: Analogous to 65841-12-5 isomers) represents a class of poly-substituted aromatics where regioisomerism is a critical quality attribute. In drug discovery, the precise location of the bromine atom dictates the vector of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenolic hydroxyl serves as a handle for further functionalization.

This guide addresses the primary analytical challenge: Regiochemical Confirmation.

Distinguishing the 3-bromo isomer from potential 4-bromo or 6-bromo byproducts requires a multi-modal approach combining high-resolution NMR and Mass Spectrometry.

## Compound Profile

Property	Specification
IUPAC Name	3-Bromo-2-methoxy-5-methylphenol
Molecular Formula	
Molecular Weight	217.06 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, ; Sparingly soluble in

## Structural Elucidation (Identity)

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the substitution pattern. The key diagnostic is the coupling pattern of the aromatic protons.

Causality of Method: In the 3-bromo isomer, the two remaining aromatic protons are located at positions 4 and 6. These protons are meta to each other (

coupling), separated by the methyl group at position 5. This results in a distinct splitting pattern compared to ortho or para isomers.

### Protocol:

#### **H NMR Acquisition**

- Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-  
. DMSO is preferred over  
to ensure sharp resolution of the phenolic -OH proton and prevent aggregation.
- Instrument: 400 MHz or higher.
- Parameters:

- Pulse Angle: 30°
- Relaxation Delay ( ): 1.0 s (ensure full relaxation of aromatic protons).
- Scans: 16-32.

### Expected Spectral Data (Self-Validation Criteria)

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
9.0 - 9.5	Singlet (br)	1H	-OH	Exchangeable; shift varies with concentration/solvent.
6.9 - 7.1	Doublet ( Hz)	1H	Ar-H (Pos 4)	Deshielded by adjacent Br; shows meta coupling.
6.5 - 6.7	Doublet ( Hz)	1H	Ar-H (Pos 6)	Shielded by ortho -OH; shows meta coupling.
3.7 - 3.8	Singlet	3H		Characteristic methoxy region.
2.1 - 2.3	Singlet	3H		Aromatic methyl group.

Validation Check: If you observe a doublet with a large coupling constant (

Hz), your sample is likely the 4-bromo or 6-bromo isomer (indicating ortho protons). The target molecule must show small meta coupling.

## Mass Spectrometry (GC-MS)

GC-MS provides confirmation of molecular weight and the characteristic bromine isotopic signature.

### Protocol: GC-MS Setup

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 $\mu$ m film).
- Inlet Temp: 250°C.
- Carrier Gas: Helium at 1.0 mL/min.
- Temp Program: 60°C (1 min)  
20°C/min  
280°C (3 min).
- Ionization: EI (70 eV).

### Diagnostic Ions

- Molecular Ion (  
) : Distinct doublet at  $m/z$  216 and 218 with a 1:1 intensity ratio. This confirms the presence of a single bromine atom (  
and  
natural abundance).
- Base Peak: Loss of methyl radical (  
) or methoxy radical (  
).

## Purity & Quantitation (HPLC-UV)

For drug development, purity must be established using a reverse-phase method capable of resolving the phenol from potential de-brominated or over-brominated impurities.

## Protocol: System Suitability & Method

Mobile Phase Strategy: Acidic modification is required to keep the phenol protonated ( ), preventing peak tailing.

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5  $\mu$ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient:
  - 0 min: 10% B
  - 15 min: 90% B
  - 20 min: 90% B
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm (Phenol absorption max).
- Temperature: 30°C.

System Suitability Criteria:

- Tailing Factor:

.

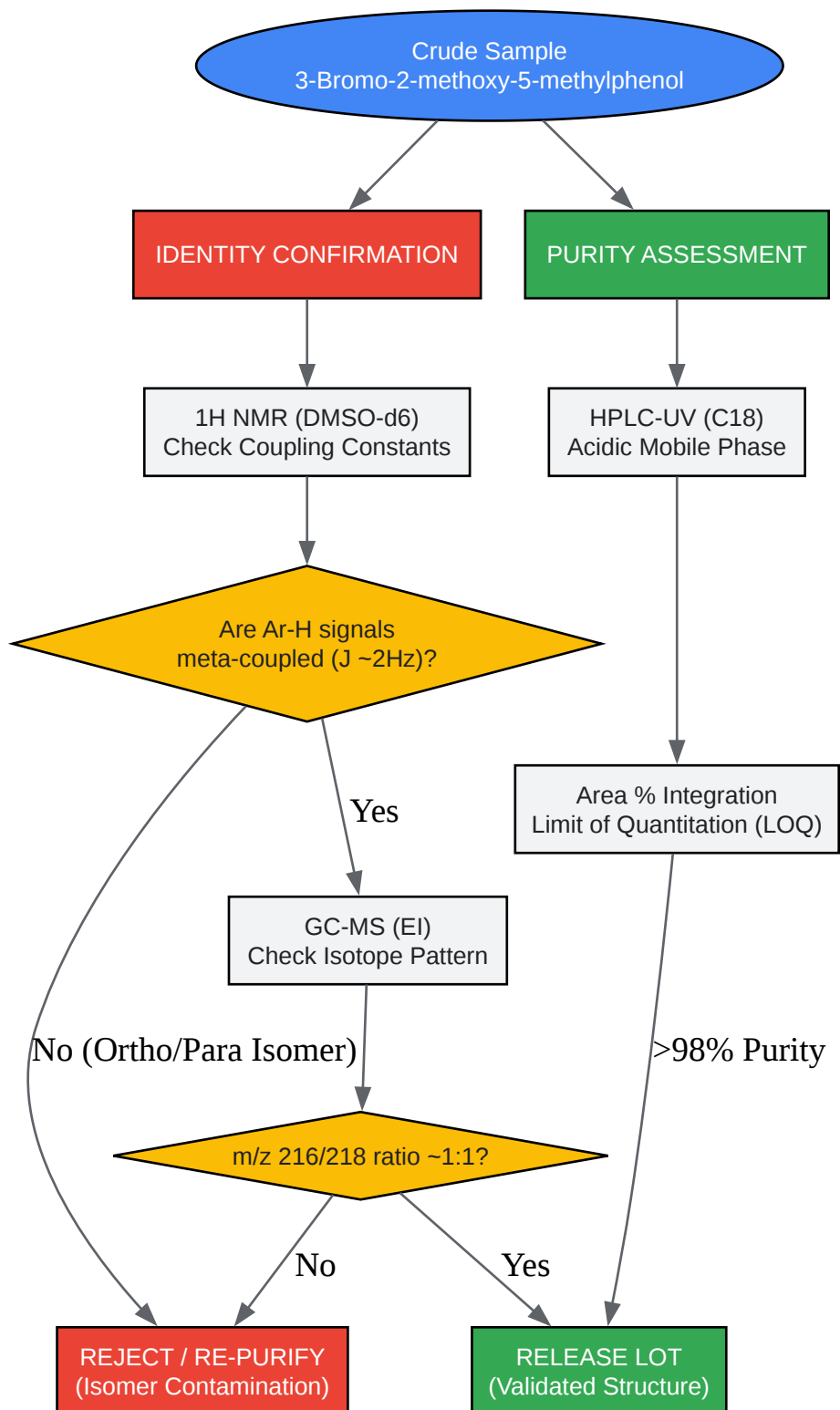
- Resolution (

):

between the main peak and nearest impurity (likely the non-brominated precursor).

## Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing the compound, distinguishing between "Identity" (Qualitative) and "Purity" (Quantitative) workflows.



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Caption: Logical workflow for structural validation and purity assessment of brominated phenols.

## References

- National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenol, 3-bromo-. NIST Standard Reference Data. [[Link](#)]
- AIST Spectral Database for Organic Compounds (SDBS). NMR Data for Methoxyphenols. National Institute of Advanced Industrial Science and Technology. [[Link](#)]
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